methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate
Description
Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate is a synthetic organic compound featuring a beta-alanine ester backbone conjugated to a substituted isoquinolinone moiety.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 3-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C15H16N2O4/c1-17-9-12(14(19)16-8-7-13(18)21-2)10-5-3-4-6-11(10)15(17)20/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
InChI Key |
FITCLMRXAUFKHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Carbonyl Group: The carbonyl group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Coupling with Beta-Alanine: The final step involves coupling the isoquinoline derivative with beta-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoquinoline ring, forming carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology
In biological research, methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate can be used to study enzyme interactions and metabolic pathways. Its isoquinoline core is known to interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound holds promise for the development of new drugs. Isoquinoline derivatives have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogs in Surfactant Chemistry
highlights sodium lauroyl methylaminopropionate and related beta-alanine derivatives, which are surfactants used in cosmetic formulations. Key comparisons include:
The target compound’s isoquinolinone group introduces aromaticity and rigidity, contrasting with the flexible lauroyl chain in surfactants. This structural difference may reduce surfactant properties (e.g., foaming) but enhance interactions with biological targets.
Comparison with Agrochemical Derivatives
references benodanil (a benzamide fungicide) and aminofuracarb (a carbamate pesticide), which share functional motifs with the target compound:
However, the beta-alaninate ester may reduce environmental persistence compared to benodanil’s stable amide bond.
Hypothesized Physicochemical Properties
Based on structural analogs:
- Solubility : The ester and polar carbonyl groups may confer moderate water solubility, contrasting with the hydrophobic lauroyl chain in surfactants .
- Bioactivity: The isoquinolinone ring could act as a pharmacophore, similar to benzamide fungicides, by binding to enzymatic active sites .
- Stability : Susceptibility to esterase-mediated hydrolysis may limit half-life in biological systems, unlike the hydrolytically stable surfactants in .
Biological Activity
Methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-beta-alaninate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and implications for pharmaceutical applications.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 220.23 g/mol. Its structure features a dihydroisoquinoline moiety, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the acylation of beta-alanine with the corresponding isoquinoline derivative. This method allows for the introduction of various substituents to optimize biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the same structural class. For instance, derivatives such as N-acyl-alpha-amino ketones have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structures exhibited Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to 500 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4b | 62.5 | Bacillus subtilis |
| 4b | 62.5 | Staphylococcus aureus |
| 4b | 125 | Escherichia coli |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.
Antibiofilm Activity
In addition to antimicrobial effects, the compound's potential to inhibit biofilm formation is noteworthy. Compounds within this chemical class have been observed to affect biofilm development on inert substrates, indicating a multifaceted mechanism of action that could enhance their therapeutic efficacy against persistent infections .
The biological activity of this compound may be attributed to its ability to form hydrogen bonds and interact with bacterial cell membranes. The presence of carbonyl groups in its structure likely contributes to its reactivity and binding affinity to target sites within microbial cells.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that an N-acyl-alpha-amino ketone derivative exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that modifications in the isoquinoline structure can lead to enhanced bioactivity .
- Biofilm Inhibition : Another research highlighted that certain derivatives inhibited biofilm formation in Enterococcus faecium, showcasing their potential in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
